4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine 4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9417718
InChI: InChI=1S/C24H36N2O2S/c1-23(2,3)21-4-6-22(7-5-21)29(27,28)26-10-8-25(9-11-26)24-15-18-12-19(16-24)14-20(13-18)17-24/h4-7,18-20H,8-17H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Molecular Formula: C24H36N2O2S
Molecular Weight: 416.6 g/mol

4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine

CAS No.:

Cat. No.: VC9417718

Molecular Formula: C24H36N2O2S

Molecular Weight: 416.6 g/mol

* For research use only. Not for human or veterinary use.

4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine -

Specification

Molecular Formula C24H36N2O2S
Molecular Weight 416.6 g/mol
IUPAC Name 1-(1-adamantyl)-4-(4-tert-butylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C24H36N2O2S/c1-23(2,3)21-4-6-22(7-5-21)29(27,28)26-10-8-25(9-11-26)24-15-18-12-19(16-24)14-20(13-18)17-24/h4-7,18-20H,8-17H2,1-3H3
Standard InChI Key DXKPGAVUKLTUGB-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4

Introduction

4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine is a synthetic organic compound that belongs to the class of adamantane derivatives. It features a unique chemical structure combining an adamantane core, a sulfonyl group attached to a tert-butyl-substituted phenyl ring, and a piperazine moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for therapeutic applications.

Structural Features

The molecular structure of 4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine can be described as follows:

  • Core Framework: Adamantane, a rigid hydrocarbon cage structure, provides the compound with enhanced lipophilicity and metabolic stability.

  • Functional Groups:

    • A sulfonyl group (-SO₂-) linked to a phenyl ring substituted with a bulky tert-butyl group enhances hydrophobic interactions.

    • A piperazine ring contributes to the compound's potential for receptor binding and bioactivity.

Synthesis Pathways

Although no specific synthesis route for this exact compound was identified in the search results, related adamantane and sulfonamide derivatives are typically synthesized through multi-step reactions involving:

  • Functionalization of Adamantane: Introduction of reactive groups (e.g., halides or hydroxyl groups) onto the adamantane core.

  • Sulfonamide Formation: Reaction of sulfonyl chlorides with amines or piperazine derivatives to form sulfonamides.

  • Coupling Reactions: Use of coupling agents (e.g., EDC or DCC) to attach functionalized adamantane to sulfonamide intermediates.

Potential Applications

The compound's structural features suggest several areas of potential application:

  • Antiviral Activity: Adamantane derivatives are well-known for their antiviral properties, particularly against influenza viruses .

  • Antibacterial and Anti-inflammatory Properties: Sulfonamide groups are often associated with antibacterial activity .

  • Therapeutic Targeting: The piperazine moiety is commonly found in drugs targeting central nervous system (CNS) disorders, metabolic diseases, and inflammatory conditions .

Biological Activity

While specific biological data for this compound were not available in the provided materials, structurally similar compounds exhibit diverse pharmacological activities:

  • GPR119 Agonists: Related piperazine derivatives have shown promise in regulating glucose metabolism and treating type 2 diabetes mellitus .

  • Protein Interaction Inhibitors: Compounds with similar frameworks disrupt protein-protein interactions in viral RNA polymerases, making them potential antiviral agents .

Challenges and Limitations

  • Synthetic Complexity: Multi-step synthesis can limit scalability.

  • Limited Data: Lack of detailed pharmacokinetic and toxicological data hinders immediate clinical application.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator